molecular formula C8H8N2O3 B1343144 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 120711-81-1

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1343144
Key on ui cas rn: 120711-81-1
M. Wt: 180.16 g/mol
InChI Key: YKCFDUNYLMTXFC-UHFFFAOYSA-N
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Patent
US06462038B1

Procedure details

This compound was prepared by General Method 2 from 7-nitro-2H-1,4-benzoxazin-3(4H)-one (2.0 g, 10 mmol) and borane dimethylsulfide (2.0 M in THF, 24 mL, 48 mmol) and purified on silica gel (20:1 CH2Cl2;MeOH) to afford 1.84 g (98%) of 3,4-dihydro-7-nitro-2H-1,4-benzoxazine, an orange solid. Data for 3,4-dihydro-7-nitro-2H-1,4-benzoxazine: Rf 0.76 (11.5:1 CH2Cl2:MeOH); 1H NMR (400 MHz, CDCl3) δ 7.74 (dd, 1H, J=8.7, 2.5), 7.69 (d, 1H, J=2.5), 6.52 (d, 1H, J=8.7), 4.56 (br s, 1H), 4.26 (t, 2H, J=4.4), 3.54 (td, 2H, J=4.4, 2.5)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[NH:8][C:9](=O)[CH2:10][O:11][C:6]=2[CH:5]=1)([O-:3])=[O:2].CSC.B>>[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[NH:8][CH2:9][CH2:10][O:11][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(NC(CO2)=O)C=C1
Name
Quantity
24 mL
Type
reactant
Smiles
CSC.B

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified on silica gel (20:1 CH2Cl2;MeOH)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(NCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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